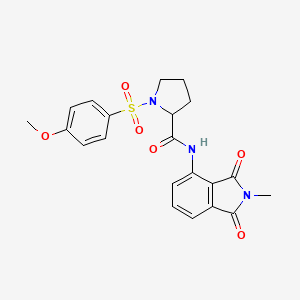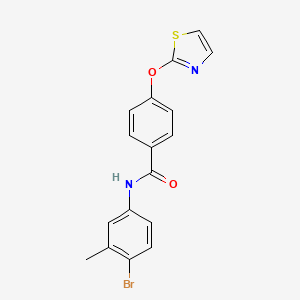
N-(4-bromo-3-methylphenyl)-4-(thiazol-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-bromo-3-methylphenyl)-4-(thiazol-2-yloxy)benzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a CONH2 group), a thiazole group (a five-membered ring containing nitrogen and sulfur), and a bromine atom. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide and thiazole groups, as well as the bromine atom. These groups are likely to influence the compound’s physical and chemical properties, as well as its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on the development of synthetic methodologies for thiazole and benzamide derivatives due to their potential biological and chemical applications. For instance, a study by Saeed (2009) discusses the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, highlighting the efficiency and cleaner approach of microwave irradiation in synthesizing these compounds compared to traditional methods Saeed, 2009. This indicates the potential for efficient synthesis pathways for compounds including N-(4-bromo-3-methylphenyl)-4-(thiazol-2-yloxy)benzamide.
Anticancer Activity
Derivatives of thiazole and benzamide have been studied for their anticancer properties. Ravinaik et al. (2021) designed and synthesized a series of substituted N-(thiazol-2-yl)benzamides and evaluated their anticancer activity against several cancer cell lines, demonstrating moderate to excellent efficacy Ravinaik et al., 2021. This suggests that N-(4-bromo-3-methylphenyl)-4-(thiazol-2-yloxy)benzamide could also have potential applications in cancer research.
Antifungal and Antimicrobial Activity
The synthesis of new thiazole and benzamide derivatives for potential antifungal and antimicrobial applications has been an area of interest. Narayana et al. (2004) synthesized new 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide derivatives and evaluated their antifungal activity, highlighting the possibility of discovering new antifungal agents Narayana et al., 2004. This research avenue suggests that compounds like N-(4-bromo-3-methylphenyl)-4-(thiazol-2-yloxy)benzamide could be explored for their potential antifungal or antimicrobial efficacy.
Molecular Docking and Pharmacological Studies
Advanced studies have employed molecular docking and pharmacological evaluations to understand the interactions and mechanisms of action of thiazole and benzamide derivatives. Tiwari et al. (2017) conducted a comprehensive study involving the synthesis, anticancer evaluation, and docking study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, suggesting a method for predicting the biological activity and mechanism of action of similar compounds Tiwari et al., 2017.
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with various proteins, enzymes, or cellular structures are investigated. Without specific studies on this compound, it’s not possible to provide a detailed mechanism of action .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c1-11-10-13(4-7-15(11)18)20-16(21)12-2-5-14(6-3-12)22-17-19-8-9-23-17/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDGPDYJJDROPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

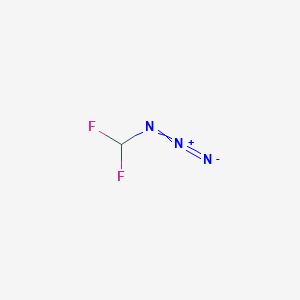
![2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine](/img/structure/B2769114.png)
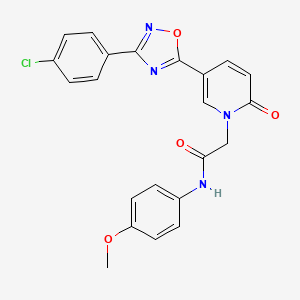
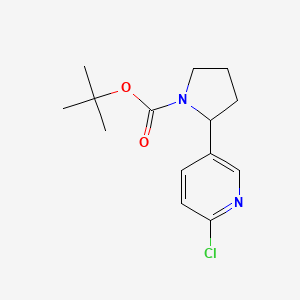


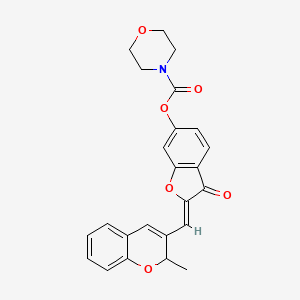
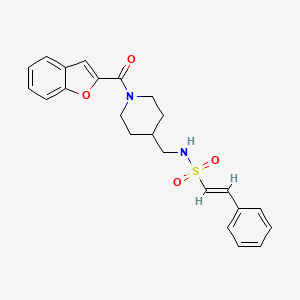

![1-[3-Ethyl-6-(4-nitrophenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B2769127.png)
![2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B2769128.png)
![2-acetamido-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2769130.png)
